3,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide
Overview
Description
3,5-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide is a synthetic organic compound characterized by its unique adamantane core structure, which is a tricyclic hydrocarbon. The adamantane framework is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The compound also features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This combination of structural elements endows the compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of adamantane-1-carboxylic acid with an appropriate amine, such as 1-methyl-1H-pyrazol-3-amine, under dehydrating conditions using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with active sites that can accommodate the bulky adamantane structure.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core to enhance drug efficacy and reduce metabolic degradation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the adamantane structure imparts enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. This dual functionality allows the compound to inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with a modified structure to enhance its antiviral activity.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
3,5-Dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1-adamantanecarboxamide is unique due to the presence of the pyrazole ring, which is not found in the other mentioned compounds. This structural difference can lead to distinct biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,5-dimethyl-N-(1-methylpyrazol-3-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-15-6-12-7-16(2,9-15)11-17(8-12,10-15)14(21)18-13-4-5-20(3)19-13/h4-5,12H,6-11H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOXYENXVHTZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NN(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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